12-Hydroxyheptadecatrienoic acid

Catalog No.
S631412
CAS No.
54397-84-1
M.F
C17H28O3
M. Wt
280.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Hydroxyheptadecatrienoic acid

CAS Number

54397-84-1

Product Name

12-Hydroxyheptadecatrienoic acid

IUPAC Name

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1

InChI Key

KUKJHGXXZWHSBG-WBGSEQOASA-N

SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O

Synonyms

12-HHT, 12-hydroxy-5,8,10-heptadecatrienoic acid, 12-hydroxy-5,8,10-heptadecatrienoic acid, (E,Z,Z)-isomer, 12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-(E,Z,Z)-isomer, 12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-(Z,E,E)-isomer, 12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-isomer, 12-L-hydroxy-5,8,10-heptadecatrienoic acid, hydroxyheptadecatrienoic acid

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O

Marker of Cyclooxygenase Activity:

12-HHT can be used as a marker to assess the activity of cyclooxygenase (COX), an enzyme involved in the production of various eicosanoids, including prostaglandins and thromboxanes. By measuring the levels of 12-HHT, researchers can indirectly assess COX activity in various cell types and tissues. [Source: National Institutes of Health. ]

Ligand for Leukotriene B4 Receptor 2 (BLT2):

12-HHT has been identified as an endogenous ligand for BLT2, a G protein-coupled receptor. BLT2 is expressed in various tissues, including the gut, and is involved in several physiological processes, such as inflammation and immune response. Studying the interaction between 12-HHT and BLT2 can help researchers understand the role of this receptor in various diseases. [Source: BioMed Central. ]

  • Origin: 12-HHT is a 17-carbon metabolite derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid essential for various biological functions [].
  • Significance: Initially considered a byproduct of thromboxane A2 (TXA2) production, 12-HHT has recently gained recognition as a bioactive lipid with roles in inflammation and wound healing [].

Molecular Structure Analysis

  • 12-HHT possesses a 17-carbon chain with three double bonds (trienoic acid) and a hydroxyl group at the 12th carbon position (12-hydroxy) [].
  • Key features:
    • The presence of double bonds introduces cis/trans isomerism, potentially affecting biological activity [].
    • The hydroxyl group makes it a polar molecule, influencing its solubility and interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis

    12-HHT is primarily biosynthesized from prostaglandin H2 (PGH2) by thromboxane synthase, an enzyme in the cyclooxygenase (COX) pathway [].

    • Balanced chemical equation (simplified): PGH2 → 12-HHT + TXA2
  • Decomposition

  • Other relevant reactions

    12-HHT can be further metabolized by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 12-oxo-HHTE [].


Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of 12-HHT is scarce. However, based on its structure, we can predict:
    • As a fatty acid, it's likely hydrophobic (water-insoluble) but soluble in organic solvents.
    • The presence of multiple double bonds might lower its melting point compared to saturated fatty acids.

Recent research suggests 12-HHT acts as a ligand for the leukotriene B4 receptor 2 (BLT2) []. This interaction plays a role in:

  • Chemotaxis: 12-HHT can attract immune cells like mast cells, potentially influencing inflammatory responses [].
  • Wound healing: Studies suggest 12-HHT might contribute to wound closure by promoting epithelial barrier function [].

Currently, there's limited information on the specific safety hazards of 12-HHT. As a research compound, handling it with standard laboratory safety protocols is recommended.

Future Directions

Research on 12-HHT is ongoing, with a focus on understanding its:

  • Complete biosynthetic and metabolic pathways.
  • Specific role in various physiological and pathological processes.
  • Potential as a therapeutic target for inflammatory diseases or wound healing.

Physical Description

Solid

XLogP3

4.1

Appearance

Assay:≥97%A solution in ethanol

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

12-HHTrE
12-hydroxyheptadecatrienoic acid

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatrienoic acids [FA0305]

Dates

Modify: 2023-08-15

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